2-Ethoxy-4,5-difluoroaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
2-ethoxy-4,5-difluoroaniline |
InChI |
InChI=1S/C8H9F2NO/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4H,2,11H2,1H3 |
InChI Key |
SXWNEMAAOKWKFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1N)F)F |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for 2 Ethoxy 4,5 Difluoroaniline
Established Synthetic Routes to 2-Ethoxy-4,5-difluoroaniline and Related Isomers
The construction of polysubstituted anilines like this compound often relies on a series of well-established reactions, starting from commercially available precursors. These routes are designed to introduce the desired functional groups in a regioselective manner.
Multi-Step Synthesis Approaches from Commercial Precursors
A common strategy for synthesizing fluoroanilines involves a multi-step sequence that typically includes nitration, fluorination, and reduction steps. For instance, the synthesis of 2,4-difluoroaniline (B146603) can be achieved from 2,4,5-trichloronitrobenzene (B44141). This process involves the selective replacement of two chlorine atoms with fluorine through a fluorination reaction, followed by the reduction of the nitro group to an amine. google.comgoogle.com
A plausible multi-step synthesis for a difluoroaniline isomer, 2,5-difluoroaniline (B146615), starts with the nitration of p-difluorobenzene to yield 2,5-difluoronitrobenzene. chemicalbook.com This intermediate is then subjected to reduction to afford the final aniline (B41778) product. prepchem.com Similarly, 4,5-difluoro-2-nitroaniline (B1295537) can be prepared by the hydrolysis of N-(4,5-difluoro-2-nitrophenyl)acetamide under acidic conditions. prepchem.com
Based on these established routes for related isomers, a hypothetical multi-step synthesis for this compound could be envisioned, likely commencing from a precursor such as 1,2-difluoro-4-nitrobenzene or a related chlorinated analogue. The synthesis would involve a nucleophilic aromatic substitution to introduce the ethoxy group, followed by the reduction of the nitro group.
Table 1: Examples of Multi-Step Syntheses of Difluoroaniline Isomers
| Starting Material | Key Intermediates | Final Product | Key Reactions |
| 2,4,5-Trichloronitrobenzene | 2,4-Difluoro-5-chloronitrobenzene | 2,4-Difluoroaniline | Fluorination, Hydrogenation google.comgoogle.com |
| p-Difluorobenzene | 2,5-Difluoronitrobenzene | 2,5-Difluoroaniline | Nitration, Reduction chemicalbook.comprepchem.com |
| N-(4,5-difluoro-2-nitrophenyl)acetamide | - | 4,5-Difluoro-2-nitroaniline | Hydrolysis prepchem.com |
Strategic Functional Group Interconversions for Aniline Formation
A crucial step in the synthesis of anilines from nitroaromatic precursors is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation is a well-established and reliable functional group interconversion in organic synthesis.
Several methods are available for this reduction, offering different levels of selectivity and compatibility with other functional groups. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. google.comprepchem.com For example, the preparation of 2,4-difluoroaniline from 2,4-difluoro-5-chloronitrobenzene utilizes a 5% palladium on carbon catalyst. google.com
Alternative reduction methods include the use of metals in acidic media, such as tin and hydrochloric acid, or zinc dust in acetic acid. These methods provide effective alternatives when catalytic hydrogenation is not feasible or desired. The choice of reducing agent is critical to ensure that other sensitive functional groups within the molecule, such as the fluorine and ethoxy groups in the target compound, remain intact during the conversion.
Fluorination and Ethoxylation Strategies in Aromatic Synthesis
The introduction of fluorine and ethoxy groups onto an aromatic ring requires specific synthetic strategies, often involving nucleophilic aromatic substitution (SNAr) reactions.
Fluorination: The synthesis of fluoroaromatic compounds can be achieved through various fluorination methods. One common industrial method is the Halex process, which involves the exchange of chlorine atoms with fluorine using a fluoride (B91410) salt, such as potassium fluoride, at elevated temperatures. google.comgoogle.com This process is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. The synthesis of 2,4-difluoro-5-chloronitrobenzene from 2,4,5-trichloronitrobenzene is an example of this type of reaction. google.comgoogle.com
Ethoxylation: The introduction of an ethoxy group onto a difluorinated aromatic ring can also be accomplished via nucleophilic aromatic substitution. In a molecule like 1,2-difluoro-4-nitrobenzene, one of the fluorine atoms can be displaced by an ethoxide nucleophile (e.g., from sodium ethoxide). The position of the substitution is directed by the activating effect of the nitro group.
Advanced Synthetic Methodologies Applied to Fluoroanilines
Modern organic synthesis has seen the development of more sophisticated and efficient methods for the construction of complex molecules. These advanced methodologies offer improvements in selectivity, yield, and reaction conditions compared to traditional methods.
Catalytic Approaches for Selective Bond Formation
Recent research has focused on the development of catalytic systems for the direct functionalization of C-H bonds, providing a more atom-economical approach to synthesis. For instance, palladium-catalyzed para-selective C-H olefination of aniline derivatives has been developed, offering a direct method to introduce new carbon-carbon bonds. While not directly leading to this compound, this demonstrates the potential of catalytic methods for the selective functionalization of aniline derivatives.
Furthermore, photoinduced, transition-metal-free methods have been reported for the difluoroalkylation of anilines. acs.org These reactions proceed under mild conditions and offer a novel route to introduce difluoroalkyl groups, showcasing the advancements in photoredox catalysis for the synthesis of fluorinated organic molecules. acs.org
Directed Metalation Strategies for Ortho-Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the ortho position. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups. wikipedia.org
Examples of effective DMGs include methoxy (B1213986) groups, tertiary amines, and amides. wikipedia.org The heteroatom in the DMG coordinates to the lithium cation, positioning the organolithium base for selective deprotonation of the adjacent ortho-proton. wikipedia.orgbaranlab.org This method provides a high degree of regiocontrol that is often difficult to achieve with traditional electrophilic aromatic substitution reactions. wikipedia.org
In the context of synthesizing substituted anilines and related compounds, DoM can be a valuable tool. For instance, an ethoxy group on an aromatic ring can act as a DMG, directing metalation to the adjacent positions, allowing for the introduction of other substituents with high precision.
C-H Functionalization and Olefination Techniques for Aniline Derivatives
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and increasingly utilized strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. In the context of aniline derivatives, C-H functionalization, particularly olefination, allows for the introduction of vinyl groups, which are valuable handles for further chemical transformations. While specific applications of these techniques to this compound are not prominently reported, the general principles and methodologies developed for other aniline derivatives provide a strong foundation for its potential functionalization.
Palladium-catalyzed C-H olefination has emerged as a key method for the modification of anilines. These reactions often employ a directing group to control the regioselectivity of the functionalization, typically favoring the ortho position to the directing group. However, recent advancements have enabled remote C-H functionalization, including at the para position, through the use of specialized ligands.
Olefination of aniline derivatives can introduce unsaturated moieties, significantly expanding the synthetic utility of the parent molecule. These reactions can be influenced by various factors, including the choice of catalyst, ligand, oxidant, and reaction conditions. The electronic properties of the aniline ring also play a crucial role, with electron-donating or -withdrawing groups affecting the reactivity and regioselectivity of the C-H activation step. For a molecule like this compound, the interplay between the electron-donating ethoxy group and the electron-withdrawing fluorine atoms would be a key consideration in designing a successful C-H olefination strategy.
Process Optimization and Scalability Considerations for this compound Production
The transition from a laboratory-scale synthesis to industrial production necessitates a thorough optimization of the reaction process to ensure efficiency, cost-effectiveness, and safety. For a compound like this compound, several key factors would need to be addressed to develop a scalable and robust manufacturing process.
Yield Enhancement and Regioselectivity Control in Syntheses
Maximizing the yield of the desired product is a primary goal in process optimization. This involves a systematic investigation of various reaction parameters, including temperature, pressure, reaction time, solvent, and catalyst loading. For the multi-step synthesis of this compound, each step would require individual optimization to ensure the highest possible conversion and minimize the formation of byproducts.
A significant challenge in the synthesis of polysubstituted aromatic compounds is controlling the regioselectivity, which is the preferential formation of one constitutional isomer over others. In the case of this compound, ensuring the correct placement of the ethoxy and amino groups in relation to the fluorine atoms is critical. The choice of starting materials and the sequence of reactions will heavily influence the regiochemical outcome. For instance, the order of nitration, ethoxylation, and fluorination steps would need to be carefully planned to achieve the desired 2,4,5-substitution pattern. The use of directing groups or specific catalysts can be employed to steer the reaction towards the formation of the target isomer. A documented regioselective synthesis of 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents highlights the importance and feasibility of controlling regioselectivity in similar systems. uj.edu.pl
The following table outlines hypothetical reaction parameters that could be optimized for a key step in the synthesis, such as the ethoxylation of a difluoronitroaniline precursor:
| Parameter | Range to be Investigated | Desired Outcome |
| Temperature (°C) | 25 - 150 | Maximize reaction rate while minimizing byproduct formation |
| Reaction Time (h) | 1 - 24 | Achieve complete conversion without product degradation |
| Solvent | Aprotic polar (e.g., DMF, DMSO), Ethereal (e.g., THF) | Enhance solubility of reactants and facilitate the reaction |
| Base (e.g., K2CO3, NaH) | 1.1 - 2.0 equivalents | Promote the formation of the ethoxide nucleophile |
| Catalyst (e.g., Phase Transfer Catalyst) | 0 - 10 mol% | Improve reaction efficiency and yield |
Industrial Feasibility and Sustainable Synthetic Routes
For a synthetic route to be industrially viable, it must be scalable, cost-effective, and safe to operate on a large scale. This involves considering the availability and cost of raw materials, the complexity of the synthetic steps, the energy requirements, and the ease of product purification. The synthesis of fluorinated anilines on an industrial scale often involves robust and well-established processes. google.com
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods, a concept known as "green chemistry." researchgate.net For the production of this compound, this would involve exploring routes that minimize waste, use less hazardous reagents and solvents, and are more energy-efficient.
Potential green chemistry approaches could include:
Catalytic Hydrogenation: Utilizing catalytic hydrogenation for the reduction of the nitro group is a greener alternative to stoichiometric reducing agents, as it generates water as the only byproduct.
Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.
Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, could reduce the environmental impact associated with volatile organic compounds.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry.
The development of a sustainable industrial process for this compound would require a holistic approach, considering both the economic and environmental aspects of the entire manufacturing lifecycle.
Reactivity and Chemical Transformations of 2 Ethoxy 4,5 Difluoroaniline
Amination Reactions of the Primary Amine Moiety
The primary amine group in 2-Ethoxy-4,5-difluoroaniline is a key site for synthetic modification. Its nucleophilic character allows it to readily participate in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.
Formation of Schiff Bases and Imines with Aldehydes and Ketones
The reaction of primary amines with aldehydes or ketones to form imines, commonly known as Schiff bases, is a fundamental transformation in organic chemistry. nih.gov this compound, possessing a nucleophilic primary amine, is expected to undergo condensation with various carbonyl compounds. This reaction typically proceeds via a hemiaminal intermediate, followed by the elimination of a water molecule to yield the stable imine product. mdpi.com
The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon. While the reaction can occur without a catalyst, it is often facilitated by acid or base catalysis or by the removal of water to drive the equilibrium towards the product. mdpi.compeerj.com Studies on other fluorinated anilines, such as 2,4-difluoroaniline (B146603) and 3,5-difluoroaniline, have demonstrated successful Schiff base formation with a variety of aldehydes, often under mild conditions in solvents like ethanol (B145695) or dichloromethane. mdpi.comresearchgate.net For instance, the condensation of substituted anilines with aldehydes can be carried out at room temperature, sometimes with the aid of a dehydrating agent like molecular sieves to improve yields. mdpi.compeerj.com
| Aniline (B41778) Reactant | Carbonyl Reactant | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| Fluorinated Anilines (e.g., 2,4-difluoroaniline) | Substituted Benzaldehydes | Ethanol, Reflux | Aldimine (Schiff Base) | mdpi.comresearchgate.net |
| 3,5-Difluoroaniline | 3-Hydroxybenzaldehyde | Dichloromethane, Molecular Sieves, Room Temp. | Aldimine (Schiff Base) | mdpi.com |
| Primary Amines | Aromatic Aldehydes | Amberlyst® 15 (catalyst), Neat, Room Temp. | Imine | peerj.com |
Amidation and Alkylation Reactions
The primary amine of this compound can be readily acylated to form amides. This is typically achieved by reaction with acylating agents such as acyl chlorides or carboxylic anhydrides. Alternatively, direct coupling with carboxylic acids is possible using peptide coupling reagents. Research on structurally similar compounds, like 2,5-difluoroaniline (B146615) and 3-bromo-4,5-difluoroaniline (B1372724), illustrates this reactivity. For example, 2,5-difluoroaniline reacts with phenylacetyl chloride to form the corresponding N-aryl acetamide. evitachem.com In another instance, 3-bromo-4,5-difluoroaniline has been successfully coupled with a protected pyrrolidine-3-carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as the base. google.com
Alkylation of the amine group in haloanilines can be challenging due to the decreased nucleophilicity of the nitrogen atom, a result of the electron-withdrawing effect of the halogen substituents. google.com However, these reactions can be driven to completion under specific conditions, often requiring more forcing conditions or specialized catalysts.
Aromatic Nucleophilic Substitution Reactions on the Fluorinated Ring
The presence of two fluorine atoms, which are effective leaving groups, on the electron-deficient aromatic ring makes this compound a candidate for nucleophilic aromatic substitution (SNAr) reactions.
Investigation of Fluorine Displacement Reactions
In SNAr reactions, a potent nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, in this case, a fluoride (B91410) ion. libretexts.org The reaction is greatly facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com In this compound, the fluorine atoms themselves, along with the influence of the amino and ethoxy groups, activate the ring for such substitutions.
The regioselectivity of the substitution (i.e., whether the fluorine at C-4 or C-5 is displaced) is determined by the combined electronic effects of the substituents. The amino group is a strong electron-donating group, while the ethoxy group is also electron-donating. These groups would preferentially stabilize a negative charge at the ortho and para positions relative to themselves. A nucleophilic attack that displaces the fluorine at C-4 would place a transient negative charge at C-5, ortho to the amino group, which could provide some stabilization. Conversely, displacement at C-5 would place the charge at C-4, which is less favorably positioned relative to the amino group. Therefore, displacement of the fluorine at the C-4 position is often observed in related systems. Studies on similar compounds, such as 1,4-Difluoro-2-ethoxy-6-nitrobenzene (B1410313), show that fluorine atoms can be readily displaced by nucleophiles like alkoxides. smolecule.com
Nucleophilic Attack at the Aromatic Core
The mechanism of fluorine displacement proceeds via an addition-elimination pathway. masterorganicchemistry.com A nucleophile adds to the carbon atom bearing a fluorine atom, temporarily breaking the ring's aromaticity and forming the resonance-stabilized Meisenheimer complex. libretexts.org Subsequently, the fluoride ion is eliminated, restoring the aromaticity and yielding the substituted product.
The reactivity in SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines are commonly used. For multiply halogenated aromatics, these reactions can proceed even without strongly activating groups like a nitro group, particularly at elevated temperatures. google.com
| Factor | Description | Effect on Reactivity | Reference |
|---|---|---|---|
| Leaving Group | The displaced substituent (F, Cl, Br, I). Fluorine is often the best leaving group in SNAr. | Increases rate (F > Cl > Br > I). | libretexts.org |
| Electron-Withdrawing Groups | Substituents that stabilize the negative charge of the Meisenheimer complex (e.g., -NO₂, -CN). | Greatly increase reaction rate, especially when ortho or para to the leaving group. | youtube.com |
| Nucleophile | The attacking species (e.g., RO⁻, RS⁻, R₂NH). | Stronger nucleophiles lead to faster reactions. | google.com |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are typically used. | Solvate the cation of the nucleophilic salt without strongly solvating the anion, enhancing nucleophilicity. | google.com |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with the electron-rich aromatic ring. The outcome of such reactions on this compound is governed by the directing and activating or deactivating effects of the substituents already present.
The substituents on the ring have the following effects:
Amino group (-NH₂): Strongly activating and an ortho-, para-director.
Ethoxy group (-OCH₂CH₃): Activating and an ortho-, para-director.
Fluorine atoms (-F): Deactivating due to their strong inductive electron withdrawal, but are ortho-, para-directing due to resonance electron donation. google.com
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netthermofisher.com For this compound, these reactions provide a means to introduce a wide variety of substituents onto the aromatic ring, leveraging the reactivity of the C-F or potential C-H bonds, or by transforming the aniline group into a suitable coupling partner, such as a diazonium salt or a halide.
Palladium catalysts are widely employed in cross-coupling reactions due to their efficiency and functional group tolerance. libretexts.orgmit.edu
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate. libretexts.orgorganic-chemistry.org While direct C-F bond activation for Suzuki coupling is challenging, this compound can be derivatized, for instance, by converting the amine to a halide, to participate in such reactions. nih.gov The reaction typically uses a palladium catalyst like Pd(OAc)2 or Pd(PPh3)4 and a base. libretexts.orglibretexts.org The choice of ligand is crucial for optimizing catalyst activity, with bulky, electron-rich phosphine (B1218219) ligands often enhancing reactivity, especially for less reactive halides like chlorides. libretexts.orgorganic-chemistry.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnanochemres.org Similar to the Suzuki coupling, the aniline would likely need to be converted to a halide to serve as a substrate. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. google.com
Heck Reaction: The Heck reaction couples an unsaturated halide (or triflate) with an alkene. iitk.ac.inmdpi.com The general mechanism involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. mdpi.comnih.gov Again, derivatization of the aniline group in this compound to a halide would be necessary for it to act as the electrophile in a standard Heck reaction.
A summary of representative palladium-catalyzed coupling reactions is provided in the table below.
| Reaction | Coupling Partners | Typical Catalyst System | Key Features |
| Suzuki-Miyaura | Organoboron compound + Organic Halide/Triflate | Pd(0) catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) + Base | Tolerant of many functional groups; mild reaction conditions. libretexts.orgnih.gov |
| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd catalyst + Cu(I) co-catalyst + Base | Efficient method for synthesizing substituted alkynes. organic-chemistry.orggoogle.com |
| Heck | Alkene + Aryl/Vinyl Halide | Pd catalyst (e.g., Pd(OAc)2) + Base | Forms a new C-C bond at a vinylic position. iitk.ac.inmdpi.com |
The mechanisms of palladium-catalyzed cross-coupling reactions generally follow a catalytic cycle involving three key steps: libretexts.org
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate. libretexts.org This is often the rate-determining step, and the reactivity order for the halides is typically I > Br > OTf >> Cl > F. libretexts.org
Transmetalation (for Suzuki and Sonogashira): The organometallic reagent (e.g., organoboron in Suzuki coupling) transfers its organic group to the palladium(II) complex. libretexts.org In the case of the Heck reaction, this step is replaced by the migratory insertion of the alkene into the Pd-R bond. libretexts.org
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
The specific ligands coordinated to the palladium center play a critical role in modulating the catalyst's stability and reactivity throughout these steps. mit.edu
Oxidation and Reduction Chemistry of the Aniline Functional Group
The aniline functional group (-NH2) in this compound is susceptible to both oxidation and reduction reactions, providing pathways to other important classes of compounds.
The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. For substituted anilines, oxidation can result in the formation of nitroso compounds, nitro compounds, or lead to polymerization. The presence of both electron-donating (ethoxy) and electron-withdrawing (fluoro) groups on the ring influences the oxidation potential. rsc.org For instance, the oxidation of a related compound, 1,4-difluoro-2-ethoxy-6-nitrobenzene, can target the ethoxy group under strong conditions to form a carboxylic acid. smolecule.com
Reduction reactions primarily target nitro groups that can be precursors to the aniline. The synthesis of many fluorinated anilines involves the reduction of a corresponding nitroaromatic compound. google.com Common reducing agents for this transformation include hydrogen gas with a metal catalyst (e.g., Pd/C), or reagents like tin(II) chloride or sodium dithionite. smolecule.com For example, a compound like 1,4-difluoro-2-ethoxy-6-nitrobenzene can be reduced to the corresponding aniline using hydrogen and a palladium on carbon catalyst. smolecule.com While this compound already possesses the reduced amino group, this chemistry is fundamental to its synthesis.
Derivatization and Analog Synthesis Utilizing 2 Ethoxy 4,5 Difluoroaniline
Synthesis of Nitrogen-Containing Heterocyclic Compounds
The amino group of 2-Ethoxy-4,5-difluoroaniline serves as a key reactive site for the construction of various nitrogen-containing heterocyclic systems.
While direct synthesis of pyrimidine (B1678525) derivatives starting from this compound is not extensively documented in the provided results, the synthesis of analogous fluorinated pyrimidine compounds highlights potential synthetic routes. For instance, 2-ethoxy-4,6-difluoropyrimidine (B62712) is a crucial intermediate in the synthesis of triazolopyrimidine sulfonamides. google.com Its synthesis involves the reaction of O-ethylisourea sulfate (B86663) with diethyl malonate to form 2-ethoxy-4,6-dihydroxypyrimidine, followed by chlorination with phosphorus oxychloride and subsequent fluorination. google.com A similar strategy could theoretically be adapted, starting with a suitably substituted precursor derived from this compound to access the corresponding pyrimidine systems. The synthesis of various pyrimidine derivatives often involves the cyclocondensation of a three-carbon component with an N-C-N fragment, such as that which could be formed from this compound. orientjchem.orgresearchgate.netderpharmachemica.com
The synthesis of quinoline (B57606) and benzoxazole (B165842) scaffolds often involves the reaction of anilines with appropriate precursors. The Combes and Skraup syntheses are classic methods for quinoline formation, involving the reaction of anilines with β-diketones or α,β-unsaturated carbonyl compounds, respectively, under acidic conditions. scispace.comresearchgate.net Although a direct example using this compound was not found, its structural similarity to other anilines used in these reactions, such as 3,4-difluoroaniline, suggests its potential applicability. semanticscholar.org
For the construction of benzoxazole systems, ortho-aminophenols are typical starting materials, which react with carboxylic acids or their derivatives. nih.govorganic-chemistry.org While this compound is not an ortho-aminophenol, synthetic modifications, such as hydroxylation ortho to the amino group, could potentially convert it into a suitable precursor for benzoxazole synthesis. Alternatively, modern synthetic methods for benzoxazoles, such as the reaction of ortho-substituted anilines with functionalized orthoesters, might offer a pathway for incorporating the 2-ethoxy-4,5-difluorophenyl moiety. organic-chemistry.orgacs.org
The 1,2,3-triazole ring is a significant structural motif in medicinal chemistry, often synthesized via the reaction of azides with alkynes. google.com this compound can be converted to the corresponding azide, which can then undergo cycloaddition reactions to form 1,2,3-triazole derivatives.
The synthesis of 1,2,4-triazoles can be achieved through various methods, including the reaction of amidines with hydrazides or the cyclization of thiosemicarbazides. sioc-journal.cnnih.gov For example, this compound could be acylated and then converted to a thioamide, which upon reaction with a hydrazine (B178648) derivative, could yield a 1,2,4-triazole. Another approach involves the reaction of amines with hydrazones under electrochemical conditions to form 1,2,4-triazoles. sioc-journal.cn Additionally, mesoionic tetrazolium salts have been used to synthesize 1,2,4-triazoles through reaction with primary amines. beilstein-journals.org
Formation of Substituted Amides, Ureas, and Carbamates
The amino group of this compound readily undergoes acylation, and reactions with isocyanates and chloroformates to form substituted amides, ureas, and carbamates, respectively. These functional groups are prevalent in many biologically active compounds.
Substituted Amides: Amide bond formation is a cornerstone of organic synthesis. sbq.org.br this compound can be reacted with carboxylic acids, acyl chlorides, or anhydrides to produce a wide range of N-(2-ethoxy-4,5-difluorophenyl)amides. sphinxsai.comuantwerpen.beconicet.gov.ar These reactions are often facilitated by coupling agents or can be catalyzed under various conditions.
Substituted Ureas: The reaction of this compound with an isocyanate is a common method for the synthesis of unsymmetrical ureas. organic-chemistry.orggoogle.com For example, reacting 2,4-difluoroaniline (B146603) with 2,6-difluorobenzoyl isocyanate yields a difluorinated urea (B33335) derivative. google.com Similarly, this compound can be expected to react with various isocyanates to form the corresponding N-(2-ethoxy-4,5-difluorophenyl)-N'-substituted ureas. Symmetrical ureas can also be prepared using phosgene (B1210022) or its equivalents.
Substituted Carbamates: Carbamates can be synthesized from anilines by reaction with chloroformates or by other modern synthetic methods. nih.govorganic-chemistry.orgorganic-chemistry.org For instance, this compound can react with ethyl chloroformate in the presence of a base to yield ethyl N-(2-ethoxy-4,5-difluorophenyl)carbamate.
| Derivative Class | General Reaction |
| Substituted Amides | This compound + R-CO-X (X=Cl, OCOR') → N-(2-Ethoxy-4,5-difluorophenyl)amide |
| Substituted Ureas | This compound + R-N=C=O → N-(2-Ethoxy-4,5-difluorophenyl)-N'-R-urea |
| Substituted Carbamates | This compound + R-O-CO-Cl → N-(2-Ethoxy-4,5-difluorophenyl)carbamate |
Design and Synthesis of Specialized Analogues for Chemical Probes
The unique electronic properties conferred by the ethoxy and difluoro substituents make the 2-ethoxy-4,5-difluorophenyl moiety an interesting component for the design of chemical probes.
Synthesis of Polymeric and Oligomeric Materials from this compound
Electropolymerization and Polymerization Mechanisms
The synthesis of polymeric materials from this compound follows the general mechanism of oxidative polymerization common to aniline (B41778) and its derivatives. This process is a complex, multi-stage reaction involving the assembly of monomer units and the self-organization of the growing polymer chains. rsc.org The polymerization is initiated by the oxidation of the aniline monomer to form a radical cation. These radical cations then couple, typically in a "head-to-tail" arrangement, to form dimers, oligomers, and ultimately the final polymer. rsc.orgmdpi.com This specific coupling (para-substitution relative to the amino group) is crucial for creating a highly conjugated system, which is responsible for the characteristic electronic properties of polyanilines. rsc.org
The polymerization of aniline derivatives can be achieved through several methods, including chemical oxidation, electrochemical deposition, and interface polymerization. rsc.org
Chemical Oxidative Polymerization : This classical method involves the oxidation of the monomer in an acidic aqueous solution (pH 0-2) using oxidizing agents like ammonium (B1175870) persulfate (APS) or potassium dichromate. rsc.orgrsc.org For monomers with poor solubility in aqueous acids, organic solvents or mixed aqueous/organic systems can be employed. rsc.org
Electropolymerization : This technique involves the direct oxidation of the monomer onto the surface of a working electrode (e.g., platinum, graphite) by applying an electrical potential. rsc.org It allows for the formation of a uniform polymer film directly on the electrode surface. researchgate.net The process is typically carried out in an acidic electrolyte, and for less soluble derivatives, a solvent mixture such as acetonitrile/water may be used. rsc.org
The substituents on the aniline ring significantly influence the polymerization process. In this compound, the effects are twofold:
Ethoxy Group (-OC₂H₅) : As an electron-donating group located at the ortho-position, the ethoxy group increases the electron density on the aromatic ring. This generally lowers the oxidation potential required to initiate polymerization. rsc.org However, its bulkiness also introduces steric hindrance, which can affect the planarity of the resulting polymer chains and influence the polymerization rate. rsc.orgnih.gov
Fluoro Groups (-F) : As strong electron-withdrawing groups, the two fluorine atoms at the 4 and 5 positions decrease the electron density of the monomer. This effect increases the oxidation potential and can hinder the polymerization reaction by destabilizing the radical cation intermediate. rsc.org
| Substituent | Position | Electronic Effect | Expected Impact on Polymerization |
| Ethoxy | 2- (ortho) | Electron-Donating | Lowers oxidation potential; introduces steric hindrance. rsc.org |
| Difluoro | 4, 5- | Electron-Withdrawing | Increases oxidation potential; may slow reaction rate. rsc.org |
Functionalized Polyanilines with Ethoxy and Fluoro Substituents
The incorporation of both ethoxy and fluoro substituents onto the polyaniline backbone is expected to yield a material with a distinct set of physicochemical properties, differing from unsubstituted polyaniline and its singly-substituted derivatives.
Solubility and Processability: A significant advantage conferred by the ortho-alkoxy substituent is the enhanced solubility of the resulting polymer. rsc.org The ethoxy group can disrupt the strong inter-chain interactions that make unsubstituted polyaniline intractable, allowing the polymer to dissolve in a wider range of organic solvents. This improved solubility is a critical factor for the processing and application of the polymer in devices. rsc.org
Electronic and Electrochemical Properties: The electronic properties of the polymer are governed by the interplay of the substituents.
The ethoxy group , while aiding solubility, can create steric effects that force a twist in the polymer backbone. This departure from planarity can reduce the extent of π-conjugation along the chain, generally leading to a decrease in electrical conductivity compared to unsubstituted polyaniline. rsc.org
The fluoro groups have a strong electron-withdrawing (-I) effect, which lowers the energy levels of the polymer's frontier molecular orbitals (HOMO and LUMO). This can increase the polymer's stability against over-oxidation. However, this effect typically results in significantly lower electrical conductivity. rsc.orgresearchgate.net For instance, the conductivity of poly(2,5-difluoroaniline) is reported to be as low as 1.7 x 10⁻⁹ S·cm⁻¹. rsc.org
Therefore, poly(this compound) is anticipated to be a semiconducting polymer with potentially modest conductivity but good solubility and environmental stability. The combination of substituents offers a route to tune the optoelectronic properties, such as the band gap and electrochromic behavior, which is a subject of ongoing research in the field of functionalized conductive polymers. metu.edu.tr
| Polymer | Reported Conductivity (S·cm⁻¹) | Key Substituent Effects |
| Polyaniline (PANI) | 10 - 100 | High conductivity, poor solubility. rsc.org |
| Poly(o-ethoxyaniline) | 3.0 x 10⁻³ | Improved solubility, reduced conductivity due to steric effects. rsc.orgresearchgate.net |
| Poly(2,5-difluoroaniline) | 1.7 x 10⁻⁹ | Significantly lower conductivity due to strong electron-withdrawing effects. rsc.org |
| Poly(this compound) | Not Reported | Expected to have good solubility, high stability, and low to moderate conductivity based on combined substituent effects. |
Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy 4,5 Difluoroaniline and Its Derivatives
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecule by probing its fundamental vibrational modes. The analysis of these spectra allows for the identification of functional groups and the characterization of the molecular framework. For substituted anilines, these analyses are often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which aid in the precise assignment of vibrational bands. nih.govscholarsresearchlibrary.com
The vibrational spectrum of 2-Ethoxy-4,5-difluoroaniline is complex, with contributions from the aniline (B41778) core, the ethoxy group, and the carbon-fluorine bonds. The assignments are based on extensive studies of related molecules like difluoroanilines and other substituted anilines. nih.govresearchgate.netresearchgate.net
Amino (NH₂) Group Vibrations: The NH₂ group gives rise to characteristic stretching, scissoring, and wagging modes. The asymmetric and symmetric N-H stretching vibrations are typically observed in the 3400-3500 cm⁻¹ and 3300-3400 cm⁻¹ regions, respectively. scholarsresearchlibrary.com The position of these bands is sensitive to hydrogen bonding. The NH₂ scissoring (bending) mode is expected around 1600-1630 cm⁻¹.
Aromatic Ring Vibrations: The benzene (B151609) ring itself has a set of characteristic vibrations. C-H stretching modes appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1400-1620 cm⁻¹ region. The ring breathing mode, a symmetric radial expansion and contraction of the ring, is a strong band often seen in the Raman spectrum. researchgate.net
Carbon-Fluorine (C-F) Vibrations: The C-F stretching vibrations are typically strong in the IR spectrum and fall within a broad range of 1100-1300 cm⁻¹, depending on the substitution pattern. conicet.gov.ar In-plane and out-of-plane C-F bending modes occur at lower frequencies.
Ethoxy (-O-CH₂-CH₃) Group Vibrations: The ethoxy group introduces C-H stretching modes (asymmetric and symmetric) for the CH₂ and CH₃ groups, typically in the 2850-2980 cm⁻¹ range. The C-O-C stretching vibrations are also characteristic, with the aryl-O stretch expected around 1200-1270 cm⁻¹ and the alkyl-O stretch near 1040-1050 cm⁻¹. mdpi.com
A summary of the expected characteristic vibrational bands for this compound is presented below.
| Wavenumber Range (cm⁻¹) | Assignment | Spectroscopic Technique |
| 3400 - 3500 | νₐₛ(N-H) Asymmetric Stretch | IR, Raman |
| 3300 - 3400 | νₛ(N-H) Symmetric Stretch | IR, Raman |
| 3000 - 3100 | ν(C-H) Aromatic Stretch | IR, Raman |
| 2850 - 2980 | ν(C-H) Aliphatic Stretch (Ethoxy) | IR, Raman |
| 1600 - 1630 | δ(NH₂) Scissoring | IR, Raman |
| 1400 - 1620 | ν(C=C) Aromatic Ring Stretch | IR, Raman |
| 1200 - 1300 | ν(C-F) Stretch | IR |
| 1200 - 1270 | ν(Aryl-O) Stretch | IR, Raman |
| 1040 - 1050 | ν(Alkyl-O) Stretch | IR, Raman |
| 1000 - 675 | γ(C-H) Out-of-plane Bending | IR |
Note: This table represents expected values based on data from analogous compounds. ν = stretching, δ = in-plane bending (scissoring), γ = out-of-plane bending.
The vibrational frequencies in this compound are significantly influenced by the electronic and steric effects of its substituents. The inclusion of a substituent group alters the charge distribution, which in turn affects the structural and vibrational parameters. asianpubs.org
The amino and ethoxy groups are electron-donating through resonance, while the fluorine atoms are strongly electron-withdrawing via the inductive effect but weakly donating through resonance. researchgate.net This electronic competition affects bond strengths and therefore vibrational frequencies. For instance, the electron-donating groups increase the electron density in the ring, which can influence the force constants of the C=C bonds. The strong inductive effect of the fluorine atoms can increase the frequency of certain ring modes. conicet.gov.ar
Studies on various haloaniline isomers show that the number and position of halogen substituents have a pronounced effect on the planarity of the amino group and its inversion barrier. researchgate.net The presence of fluorine atoms modifies the wavenumbers of different fundamental modes, and these changes are dependent on their position in the aromatic ring. conicet.gov.ar For example, the C-N stretching vibration, typically coupled with other modes, is sensitive to the electronic nature of the substituents on the ring. researchgate.net The push-pull nature of the substituents in this compound (donating -NH₂ and -OEt; withdrawing -F) leads to a complex pattern of frequency shifts compared to unsubstituted aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.
The ¹H NMR spectrum provides information on the number and connectivity of protons in the molecule. For this compound, distinct signals are expected for the aromatic protons, the amino protons, and the ethoxy group protons.
Aromatic Protons: There are two protons on the aromatic ring at positions 3 and 6. Their chemical shifts will be influenced by the neighboring substituents. The proton at C3 is ortho to the ethoxy and amino groups and meta to a fluorine atom, while the proton at C6 is ortho to a fluorine atom and meta to the amino and ethoxy groups. These differing environments will result in two distinct signals in the aromatic region (typically δ 6.0-7.5 ppm). The signals will exhibit complex splitting patterns due to coupling with each other (³JHH) and with the fluorine nuclei (³JHF, ⁴JHF).
Amino Protons (-NH₂): The two amino protons will typically appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration due to hydrogen bonding and exchange rates.
Ethoxy Protons (-OCH₂CH₃): The ethoxy group will show a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons. The methylene quartet is expected around δ 4.0 ppm, while the methyl triplet appears further upfield around δ 1.4 ppm.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| -CH₃ (Ethoxy) | ~1.4 | Triplet (t) |
| -NH₂ (Amino) | Variable (e.g., 3.5-4.5) | Broad Singlet (br s) |
| -CH₂ (Ethoxy) | ~4.0 | Quartet (q) |
| Ar-H (Aromatic) | ~6.5 - 7.0 | Multiplet (m) |
Note: This table represents predicted values. Actual values may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the ethoxy carbons.
The chemical shifts of the aromatic carbons are strongly influenced by the attached substituents.
Carbons bonded to heteroatoms (C1, C2, C4, C5): These carbons will show large shifts. The carbon attached to the amino group (C1) and the ethoxy group (C2) will be shifted downfield. The carbons bonded to fluorine (C4, C5) will show very large downfield shifts and will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically in the range of 240-260 Hz.
Carbons bonded to hydrogen (C3, C6): These carbons will also show splitting due to two-bond and three-bond C-F coupling (²JCF, ³JCF), which are smaller in magnitude.
Ethoxy Carbons: The methylene carbon (-OCH₂) is expected around δ 60-70 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, typically around δ 15 ppm.
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |
| -CH₃ (Ethoxy) | ~15 | No |
| -CH₂ (Ethoxy) | ~64 | No |
| C3, C6 | ~100 - 115 | Yes (²JCF, ³JCF) |
| C1, C2, C4, C5 | ~135 - 155 | Yes (¹JCF, ²JCF, ³JCF) |
Note: This table represents predicted values based on substituent effects. Carbons C1, C2, C4, and C5 are heavily substituted and their relative order can vary.
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.org In this compound, the two fluorine atoms are in chemically non-equivalent environments (F at C4 and F at C5) and will thus produce two distinct signals.
The chemical shifts will be influenced by the other substituents on the ring. Each fluorine signal will be split into a doublet by the adjacent fluorine atom (ortho ³JFF coupling). Furthermore, each signal will exhibit smaller couplings to the aromatic protons on the ring (³JHF and ⁴JHF), resulting in complex multiplets (e.g., doublet of multiplets). wikipedia.org The analysis of these coupling patterns is crucial for the unambiguous assignment of the signals to the specific fluorine atoms.
| Fluorine Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| F at C4 | -130 to -150 | Doublet of Multiplets (dm) |
| F at C5 | -140 to -160 | Doublet of Multiplets (dm) |
Note: This table represents predicted values relative to a standard like CFCl₃. The exact chemical shifts and coupling constants provide definitive structural information.
UV-Visible Spectroscopy and Electronic Transitions
The electronic absorption spectrum of an aromatic compound like this compound is primarily determined by the transitions of electrons within the benzene ring and the influence of its substituents. The UV-Visible spectrum of aniline, the parent molecule, typically displays two main absorption bands originating from π–π* transitions of the benzene ring. The presence of substituents—the amino (-NH2), ethoxy (-OCH2CH3), and two fluorine (-F) groups—on the benzene ring in this compound causes shifts in these absorption bands (bathochromic or hypsochromic) and can also influence their intensity.
The amino and ethoxy groups are strong auxochromes, meaning they are electron-donating groups that can intensify the absorption and shift it to longer wavelengths. This is due to the delocalization of the non-bonding electrons on the nitrogen and oxygen atoms into the π-system of the benzene ring. This delocalization raises the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for π–π* transitions. researchgate.netlibretexts.org Fluorine atoms, being highly electronegative, act as electron-withdrawing groups through the sigma bond (inductive effect) but as electron-donating groups through their lone pairs (mesomeric effect). In substituted benzenes, the mesomeric effect often dominates, leading to a bathochromic shift.
The electronic spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π–π* and potentially n–π* transitions. The π–π* transitions, which are typically intense, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The n–π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen of the amino group or the oxygen of the ethoxy group) to a π* antibonding orbital. researchgate.net
Solvent polarity can also influence the positions of these absorption bands. For π–π* transitions, an increase in solvent polarity typically leads to a small red shift (bathochromic shift). Conversely, for n–π* transitions, a blue shift (hypsochromic shift) is often observed in polar solvents due to the stabilization of the non-bonding orbital. researchgate.net
Interactive Data Table: Predicted UV-Visible Absorption Data for this compound
| Predicted λmax (nm) Range | Molar Absorptivity (ε) Range (M⁻¹cm⁻¹) | Type of Transition | Associated Chromophore |
| 230-250 | 8,000 - 15,000 | π → π | Substituted Benzene Ring |
| 280-310 | 1,000 - 3,000 | π → π | Substituted Benzene Ring |
| 320-350 | < 500 | n → π* | -NH2 and -OC2H5 groups |
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. bioanalysis-zone.com Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique elemental formula, providing unambiguous confirmation of the molecular identity of a compound like this compound. bioanalysis-zone.com The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C8H9F2NO) is 174.0725. An experimental HRMS measurement yielding a value very close to this, within a few parts per million (ppm), would confirm its molecular formula.
In addition to molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable information about the structure of the molecule through analysis of its fragmentation patterns. researchgate.net The fragmentation of this compound in the mass spectrometer would be expected to follow pathways characteristic of aromatic amines, ethers, and fluorinated compounds.
The molecular ion peak [M]⁺ would be expected to be relatively stable due to the aromatic nature of the compound. Key fragmentation pathways would likely involve the ethoxy group and the aromatic ring. Alpha-cleavage next to the ether oxygen is a common fragmentation route for ethers, which would lead to the loss of an ethyl radical (•CH2CH3) or ethylene (B1197577) (C2H4). libretexts.orgmiamioh.edu Fragmentation of the aniline moiety might involve the loss of small neutral molecules.
Although specific experimental HRMS fragmentation data for this compound is not documented in peer-reviewed literature, a predicted fragmentation table can be constructed based on established fragmentation rules for similar functional groups. libretexts.orgpnnl.gov
Interactive Data Table: Predicted High-Resolution Mass Spectrometry Fragmentation Data for this compound ([C8H9F2NO+H]⁺)
| Predicted Fragment m/z | Predicted Formula of Fragment | Neutral Loss | Likely Structure of Fragment |
| 174.0725 | [C8H10F2NO]⁺ | - | Protonated molecular ion |
| 146.0412 | [C6H6F2NO]⁺ | C2H4 | Ion from loss of ethylene |
| 145.0334 | [C6H5F2NO]⁺ | C2H5• | Ion from loss of ethyl radical |
| 128.0383 | [C6H5F2N]⁺ | C2H4O | Ion from loss of ethylene oxide |
| 118.0255 | [C5H3F2N]⁺ | C3H5O | Ion from further fragmentation |
Computational and Theoretical Investigations of this compound
Therefore, it is not possible to provide the detailed, data-rich article as requested in the outline without access to specific research findings for this compound. The generation of scientifically accurate content, including data tables on its optimized geometry, HOMO-LUMO energy gap, electronic properties, and vibrational spectra, is contingent on the existence of such dedicated computational studies.
General principles of the requested analytical methods are well-established in computational chemistry:
Density Functional Theory (DFT) is a primary method used to calculate the electronic structure of molecules. It is employed for a wide range of predictive tasks.
Geometrical Optimization seeks to find the lowest energy arrangement of atoms in a molecule, its most stable conformation.
Frontier Molecular Orbital (FMO) Analysis examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand a molecule's reactivity and electronic transitions.
Molecular Electrostatic Potential (MEP) Mapping visualizes the charge distribution on a molecule, identifying sites prone to electrophilic or nucleophilic attack.
Natural Bond Orbital (NBO) Analysis investigates charge transfer and conjugative interactions within a molecule, providing insights into electron delocalization and stability.
Vibrational Frequency Calculations are used to predict infrared and Raman spectra, which can be compared with experimental results to confirm molecular structures.
Global and Local Reactivity Descriptors like hardness, softness, and the electrophilicity index are calculated from electronic properties to quantify the chemical reactivity of a molecule.
While these techniques are routinely applied to a vast number of chemical compounds, published research specifically applying them to this compound is not presently available.
Computational and Theoretical Investigations of 2 Ethoxy 4,5 Difluoroaniline
Prediction of Non-Linear Optical (NLO) Properties
There is no available research data on the theoretical prediction of the non-linear optical (NLO) properties of 2-Ethoxy-4,5-difluoroaniline. Computational studies, often employing Density Functional Theory (DFT) calculations, are typically used to predict NLO properties such as electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations provide insights into a molecule's potential for applications in optoelectronics and photonics. However, no such calculations have been published for this compound.
Molecular Dynamics Simulations for Intermolecular Interactions
Information regarding molecular dynamics (MD) simulations focused on this compound is not present in the current body of scientific literature. MD simulations are a powerful tool for understanding the dynamic behavior of molecules and their interactions with surrounding molecules in a condensed phase. Such simulations could provide valuable information on the intermolecular forces, solvation effects, and conformational dynamics of this compound. The absence of these studies means that the nature of its intermolecular interactions from a computational standpoint remains unexplored.
Mechanistic Elucidation of Chemical Reactions Involving this compound
There are no published computational studies that elucidate the mechanisms of chemical reactions involving this compound. Theoretical investigations into reaction mechanisms typically involve calculating the potential energy surface of a reaction, identifying transition states, and determining activation energies. This information is crucial for understanding reaction pathways, predicting product formation, and optimizing reaction conditions. Without such studies, the mechanistic details of reactions where this compound may act as a reactant or intermediate are not computationally characterized.
Applications and Potential Utilities As a Chemical Intermediate
Intermediate in Pharmaceutical Synthesis Programs
The difluoroaniline moiety is a key structural motif in a multitude of pharmaceutically active compounds. The specific arrangement of substituents in 2-Ethoxy-4,5-difluoroaniline makes it a valuable precursor in the synthesis of complex molecules targeting a range of therapeutic areas.
Fluorinated anilines are integral components in the design of enzyme inhibitors. For instance, the substitution of fluorine atoms on the aniline (B41778) ring can influence the potency and selectivity of kinase inhibitors. While direct studies on this compound are not extensively documented in publicly available literature, the importance of the difluoro-substitution pattern is well-established in the development of potent inhibitors. For example, in the development of MAP4K1 inhibitors for cancer immunotherapy, the arrangement of fluorine atoms on the aniline ring was found to be crucial for potency. nih.gov
The utility of fluorinated anilines extends to the synthesis of anti-cancer agents. These compounds can serve as building blocks for molecules that target specific pathways involved in cancer progression. For example, various fluorinated aniline derivatives have been investigated for their potential in developing EGFR (Epidermal Growth Factor Receptor) inhibitors for lung cancer. nih.gov The unique electronic properties conferred by the fluorine and ethoxy groups in this compound could be leveraged to synthesize novel anti-cancer drug candidates with improved efficacy and pharmacokinetic profiles.
| Bioactive Compound Class | Role of Fluorinated Aniline Intermediate | Potential Contribution of this compound |
| Enzyme Inhibitors | Provides a core structure for inhibitor design, with fluorine atoms modulating binding affinity and selectivity. | The 4,5-difluoro pattern could enhance potency and metabolic stability. The ethoxy group may influence solubility and protein-ligand interactions. |
| Anti-cancer Agents | Serves as a precursor for the synthesis of compounds targeting cancer-related proteins like kinases. | Can be used to create novel analogues of existing anti-cancer drugs with potentially improved properties. |
In medicinal chemistry, the process of drug discovery often involves the synthesis and screening of large libraries of compounds to identify promising new drug candidates. This compound represents a valuable starting material for generating diverse molecular scaffolds. Its reactive amine group allows for a variety of chemical transformations, enabling the construction of complex molecules. The presence of the ethoxy and difluoro substituents provides a unique chemical space to explore for novel biological activities. The development of new therapeutic agents often relies on the availability of such specialized building blocks. nih.govresearchgate.net
Intermediate in Agrochemical Synthesis
The principles of rational drug design that are applied in pharmaceutical research are also relevant to the development of modern agrochemicals. Fluorinated compounds have found widespread use as herbicides, insecticides, and fungicides due to their enhanced biological activity and metabolic stability. While specific applications of this compound in agrochemical synthesis are not prominently reported, the broader class of difluoroanilines serves as important intermediates. google.com The structural features of this compound suggest its potential as a precursor for novel agrochemicals with improved efficacy and environmental profiles.
Building Block for Advanced Materials Development
The unique electronic and physical properties imparted by fluorine atoms make fluorinated organic compounds attractive for the development of advanced materials.
Fluorinated polymers are known for their exceptional chemical resistance, thermal stability, and low surface energy. nih.gov While polytetrafluoroethylene (PTFE) is the most well-known fluoropolymer, a wide range of other fluorinated polymers with tailored properties exist. nih.gov Side-chain fluorinated polymers, which have a non-fluorinated backbone with fluorinated side chains, are another important class of materials. nih.govoecd.org this compound, with its polymerizable aniline group and fluorine substituents, could potentially be used as a monomer or a co-monomer in the synthesis of novel fluorinated polymers. The incorporation of this aniline derivative into a polymer backbone could impart desirable properties such as increased thermal stability and specific optical or electronic characteristics.
Polyaniline is one of the most studied intrinsically conducting polymers due to its good environmental stability and tunable conductivity. The properties of polyaniline can be significantly modified by introducing substituents onto the aniline ring. The incorporation of fluorine atoms and an ethoxy group, as in this compound, into a polyaniline chain could influence the polymer's electronic properties, solubility, and processability. This could lead to the development of new conductive materials for applications in areas such as organic electronics, sensors, and corrosion protection.
| Polymer Type | Potential Role of this compound | Expected Impact on Polymer Properties |
| Fluorinated Polymers | Monomer or co-monomer in polymerization reactions. | Enhanced thermal stability, chemical resistance, and specific surface properties. |
| Conductive Polymers | Substituted monomer for the synthesis of polyaniline derivatives. | Modified electronic properties, improved solubility, and processability. |
No Information Available for this compound
Following a comprehensive and thorough search of scientific databases, chemical literature, and patent repositories, no specific information was found for the chemical compound "this compound."
This includes a lack of data regarding its synthesis, chemical and physical properties, and its applications as a chemical intermediate in specialty chemicals. The compound does not appear in major chemical databases, and there is no available research detailing its preparation or use.
While information exists for structurally related compounds such as other difluoroaniline isomers, the strict requirement to focus solely on "this compound" prevents the inclusion of any data from these other substances.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content as per the provided outline and instructions. It is likely that "this compound" is either a novel compound that has not yet been described in publicly accessible literature, or a compound of theoretical interest that has not been synthesized or characterized.
Mentioned Compounds
As no article could be generated, there are no compounds to list in a table.
Structure Reactivity and Structure Property Relationship Studies of 2 Ethoxy 4,5 Difluoroaniline Derivatives
Impact of Substituent Position and Electronic Effects on Chemical Reactivity
The reactivity of 2-Ethoxy-4,5-difluoroaniline is fundamentally governed by the electronic effects of its substituents: the electron-donating ethoxy group and the electron-withdrawing fluorine atoms. The amino group itself is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, the positions of the other substituents modulate this reactivity.
The ethoxy group at the 2-position is a strong resonance donor (+M) and a moderate inductive acceptor (-I). Its primary influence is the donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density, particularly at the positions ortho and para to it. Conversely, the fluorine atoms at the 4- and 5-positions are strongly electronegative and exert a powerful inductive electron-withdrawing effect (-I). doubtnut.com Fluorine can also exhibit a weak resonance donating effect (+M), but its inductive effect is generally dominant.
The interplay of these effects determines the nucleophilicity of the aniline (B41778) nitrogen and the susceptibility of the aromatic ring to electrophilic attack. The electron-donating ethoxy group tends to increase the basicity of the aniline, while the electron-withdrawing fluorine atoms decrease it. tiwariacademy.comchemistrysteps.com The net effect on the basicity will depend on the balance of these opposing influences.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect on the Ring |
| Ethoxy (-OCH2CH3) | 2 | -I (withdrawing) | +M (donating) | Strong donating |
| Fluoro (-F) | 4 | -I (withdrawing) | +M (weakly donating) | Strong withdrawing |
| Fluoro (-F) | 5 | -I (withdrawing) | +M (weakly donating) | Strong withdrawing |
This table provides a qualitative summary of the electronic effects of the substituents on the aromatic ring of this compound.
Correlation between Molecular Structure and Synthetic Utility in Derivatization
The unique substitution pattern of this compound makes it a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds. The amino group is a primary site for a variety of chemical transformations.
One of the most significant applications of substituted anilines is in the synthesis of quinazolines, which are important scaffolds in medicinal chemistry. nih.govopenmedicinalchemistryjournal.comresearchgate.netresearchgate.net The synthesis of quinazolines often involves the reaction of an aniline with a suitable carbonyl compound or its derivative. The electronic nature of the aniline can influence the reaction rate and yield. For this compound, the nucleophilicity of the amino group is modulated by the substituents, which can be a critical factor in the cyclization step of quinazoline (B50416) formation.
The fluorine atoms can also serve as handles for further functionalization through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.
| Reaction Type | Reagent/Conditions | Potential Product |
| Acylation | Acyl chloride, base | N-acylated derivative |
| Alkylation | Alkyl halide, base | N-alkylated derivative |
| Diazotization | NaNO2, HCl | Diazonium salt (intermediate for further reactions) |
| Cyclization (e.g., for quinazolines) | Isatoic anhydride, aldehydes | Substituted quinazoline |
| Palladium-catalyzed cross-coupling | Aryl halide, catalyst | Di- or tri-arylamine derivative |
This table illustrates some of the key synthetic transformations that this compound can undergo, highlighting its utility as a building block.
Rational Design of Derivatives for Targeted Chemical Applications
The structural features of this compound make it an attractive starting material for the rational design of molecules with specific biological activities. The substitution pattern is particularly relevant in the design of kinase inhibitors, for example. Many kinase inhibitors feature a substituted aniline moiety that binds to the hinge region of the kinase active site.
The design of such inhibitors often involves a structure-activity relationship (SAR) study, where different substituents are systematically introduced to optimize the binding affinity and selectivity. nih.govresearchgate.net For derivatives of this compound, the ethoxy group can be modified to explore steric and electronic effects on binding, while the fluorine atoms can enhance metabolic stability and binding affinity through favorable interactions with the protein target. researchgate.net
For instance, in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, a common strategy is to use a 4-anilinoquinazoline (B1210976) core. The substituents on the aniline ring play a crucial role in determining the potency and selectivity of the inhibitor. The 4,5-difluoro substitution pattern can be particularly beneficial.
| Target Application | Design Rationale | Key Structural Modifications |
| Kinase Inhibitors (e.g., EGFR) | Mimic the binding mode of known inhibitors | - Elaboration of the amino group to form a heterocyclic core (e.g., quinazoline). - Modification of the ethoxy group to probe for additional binding interactions. |
| Agrochemicals | Enhance potency and metabolic stability | - Introduction of toxophoric groups. - Modification of the ethoxy group to alter solubility and soil mobility. |
| Materials Science | Tune electronic and photophysical properties | - Polymerization through the amino group. - Introduction of chromophores. |
This table provides a conceptual framework for the rational design of derivatives of this compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
